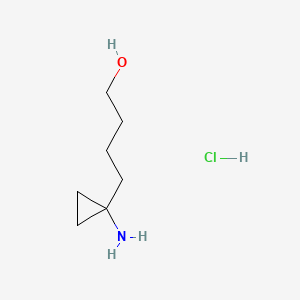
4-(1-Aminocyclopropyl)butan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Aminocyclopropyl)butan-1-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.6610 . This compound features a cyclopropyl group attached to a butanol chain, with an amino group on the cyclopropyl ring and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclopropyl)butan-1-ol hydrochloride typically involves the reaction of cyclopropylamine with butanal, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired reduction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-(1-Aminocyclopropyl)butan-1-ol hydrochloride undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include substituted amines, alcohols, aldehydes, and carboxylic acids .
科学研究应用
4-(1-Aminocyclopropyl)butan-1-ol hydrochloride is utilized in various scientific research fields:
作用机制
The mechanism by which 4-(1-Aminocyclopropyl)butan-1-ol hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes and other proteins . The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-Amino-1-butanol: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the butanol chain.
Butan-1-ol: Contains the butanol chain but lacks the amino and cyclopropyl groups.
Uniqueness
4-(1-Aminocyclopropyl)butan-1-ol hydrochloride is unique due to the presence of both the cyclopropyl group and the butanol chain, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC 名称 |
4-(1-aminocyclopropyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(4-5-7)3-1-2-6-9;/h9H,1-6,8H2;1H |
InChI 键 |
HUXXEFWMXINDDS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCCCO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


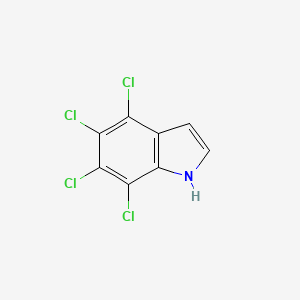
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)
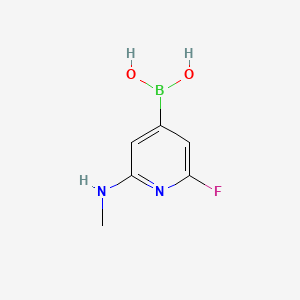
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
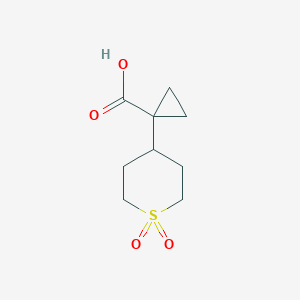
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
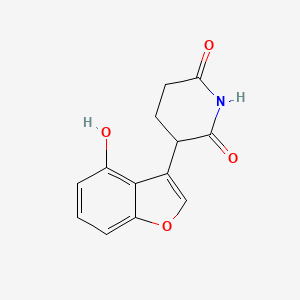
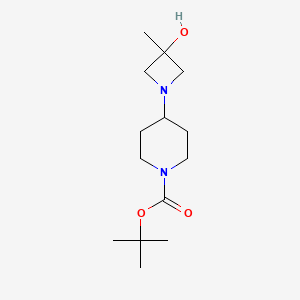
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
